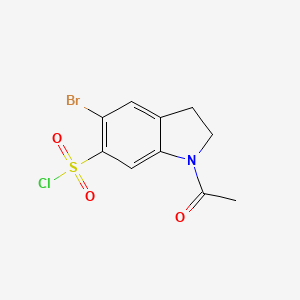
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride
Übersicht
Beschreibung
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a chemical compound with the molecular formula C10H9BrClNO2S It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
The synthesis of 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indole to introduce the bromine atom at the 5-position. This is followed by acetylation to add the acetyl group at the 1-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often use automated systems and continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Common reagents for these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the design and synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: It is employed in studies investigating the biological activity of indole derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity makes it useful in the development of enzyme inhibitors and other bioactive compounds. The indole moiety can interact with various biological pathways, contributing to the compound’s overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride can be compared with other indole derivatives, such as:
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride: Lacks the acetyl group, which may influence its solubility and interaction with biological targets.
1-Acetyl-5-bromo-2,3-dihydro-1H-indole: Lacks the sulfonyl chloride group, which is crucial for its reactivity in forming covalent bonds with biomolecules.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBWFJSLLIAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














